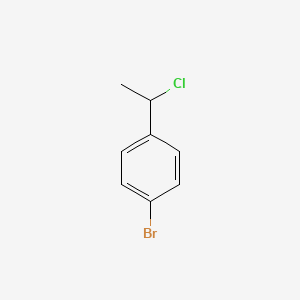

2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole derivatives has been explored through various methods. One approach involves the dehydration of diarylhydrazide to yield a class of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives with a notable yield of 78.9% . Another method includes the Suzuki cross-coupling reaction, which has been used to prepare symmetrically substituted derivatives from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole and different boronic acids . Additionally, the synthesis of difluoromethylene-containing 1,2,4-oxadiazole compounds has been achieved by reacting 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds .

Molecular Structure Analysis

The molecular structure of these oxadiazole derivatives has been characterized using various spectroscopic techniques. Infrared (IR) and nuclear magnetic resonance (1H NMR) spectroscopy have been employed to confirm the structures of the synthesized compounds . Density functional theory (DFT) calculations, including the use of the 6-311++G (d,p) basis set and the B3LYP method, have been utilized to optimize the molecular structure and investigate the bond lengths and angles of a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole .

Chemical Reactions Analysis

The reactivity of 2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole derivatives has been studied through their participation in various chemical reactions. For instance, the reaction of 2-(substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles with bromine and lead tetra-acetate has been investigated, leading to the formation of new 1,2,4-triazolo[3,4-b][1,3,4]oxadiazole ring systems . The oxadiazole ring has been shown to act as a nucleophile in these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the oxadiazole derivatives have been extensively studied. The UV absorption and photoluminescent properties of these compounds have been analyzed, revealing maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths between 350-370 nm . The spectral luminescence properties of 2-aryl-5-methyl-1,3,4-oxadiazoles have also been examined, with high quantum yields reported in both polar and nonpolar solvents . Furthermore, the electrochemical properties of the symmetrically substituted derivatives have been explored .

Propriétés

IUPAC Name |

2-(4-bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3N2O/c10-6-3-1-5(2-4-6)7-14-15-8(16-7)9(11,12)13/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKZOLOGDRSKHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30582142 |

Source

|

| Record name | 2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

918476-23-0 |

Source

|

| Record name | 2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1285241.png)

![4-[2-(Chloromethyl)phenyl]morpholine](/img/structure/B1285253.png)